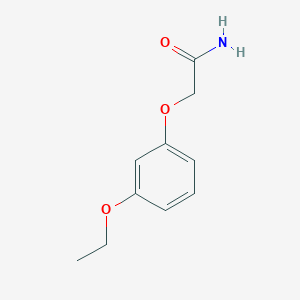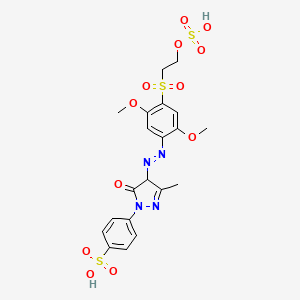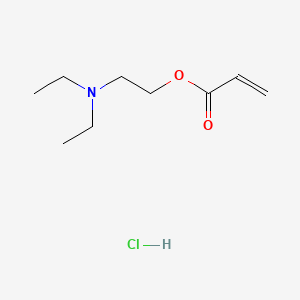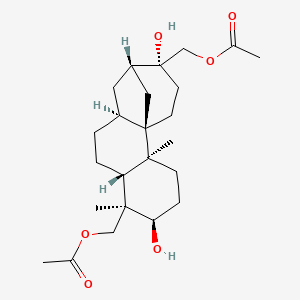
Aphidicolin diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aphidicolin diacetate is a derivative of aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola. Aphidicolin is known for its antiviral and antimitotic properties, primarily due to its ability to inhibit DNA polymerase alpha and delta in eukaryotic cells . This compound has been extensively studied for its role in halting DNA replication, making it a valuable tool in cell cycle research and cancer studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aphidicolin diacetate can be synthesized through the acetylation of aphidicolin. The process involves the reaction of aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Cephalosporium aphidicola to produce aphidicolin, which is then subjected to acetylation. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of aphidicolin .
Analyse Chemischer Reaktionen
Types of Reactions
Aphidicolin diacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and diols.
Substitution: Substitution reactions involving this compound can lead to the formation of different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of aphidicolin .
Wissenschaftliche Forschungsanwendungen
Aphidicolin diacetate has a wide range of scientific research applications:
Wirkmechanismus
Aphidicolin diacetate exerts its effects by inhibiting DNA polymerase alpha and delta, enzymes crucial for DNA replication in eukaryotic cells . By binding to the active site of these enzymes, this compound prevents the incorporation of deoxyribonucleotides into the growing DNA strand, effectively halting DNA synthesis . This inhibition leads to cell cycle arrest at the early S-phase, making it a valuable tool for studying cell cycle dynamics and developing cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aphidicolin: The parent compound of aphidicolin diacetate, known for its similar inhibitory effects on DNA polymerase.
Aphidicolan-16β-ol: A hydroxylated derivative of aphidicolin with similar biological activity.
Aphidicolan-16β,18-diol: Another hydroxylated derivative with comparable properties.
Uniqueness
This compound is unique due to its acetylated structure, which enhances its solubility and stability compared to aphidicolin . This modification allows for more efficient use in various research and industrial applications, particularly in studies requiring precise control over DNA replication .
Eigenschaften
Molekularformel |
C24H38O6 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
[(1R,2S,5R,6R,7R,10S,12S,13R)-13-(acetyloxymethyl)-5,13-dihydroxy-2,6-dimethyl-6-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C24H38O6/c1-15(25)29-13-21(3)19-6-5-17-11-18-12-23(17,22(19,4)8-7-20(21)27)9-10-24(18,28)14-30-16(2)26/h17-20,27-28H,5-14H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-/m0/s1 |
InChI-Schlüssel |
BQQCSRFFINZFKJ-SSQXTBJISA-N |
Isomerische SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@H]3C[C@H]4C[C@]3([C@]2(CC[C@H]1O)C)CC[C@@]4(COC(=O)C)O)C |
Kanonische SMILES |
CC(=O)OCC1(C2CCC3CC4CC3(C2(CCC1O)C)CCC4(COC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


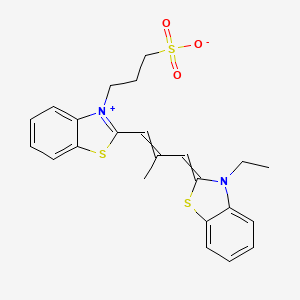
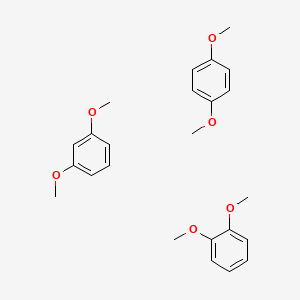
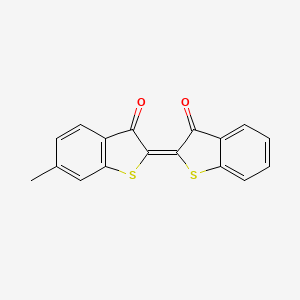
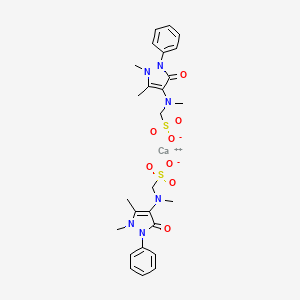
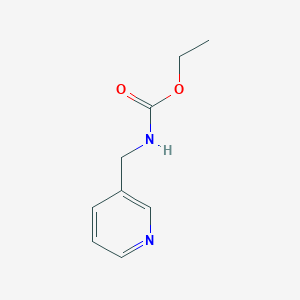
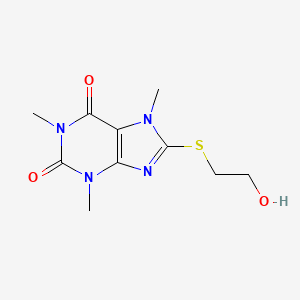
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
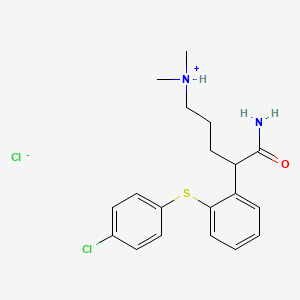
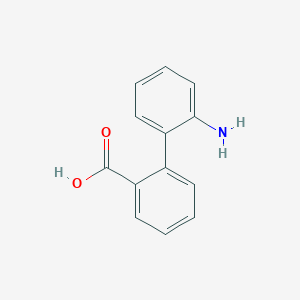
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
